Dess-Martin periodinane

説明

特性

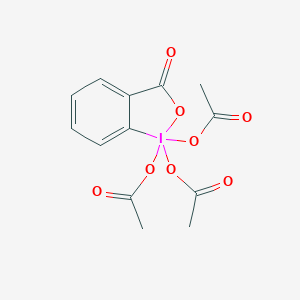

IUPAC Name |

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLCNNUWBJBICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236335 | |

| Record name | Triacetoxyperiodinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87413-09-0 | |

| Record name | Dess-Martin periodinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87413-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetoxyperiodinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087413090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetoxyperiodinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dess-Martin periodinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETOXYPERIODINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336B74JK56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dess-Martin Periodinane (DMP) Reaction: A Technical Guide to the Mechanism and Application

Audience: Researchers, scientists, and drug development professionals.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Developed in 1983 by Daniel Dess and James Martin, this oxidant offers significant advantages over traditional chromium- and DMSO-based methods.[1] These benefits include milder reaction conditions (room temperature and neutral pH), shorter reaction times, high yields, simplified workups, and excellent chemoselectivity, making it a valuable tool in the synthesis of complex and sensitive molecules.[1][2] However, its cost and potentially explosive nature can make its use on an industrial scale challenging.[1][3]

Core Reaction Mechanism

The oxidation of an alcohol by this compound proceeds through a well-defined, two-step mechanism involving a ligand exchange followed by an elimination reaction.[4][5]

-

Ligand Exchange: The reaction initiates with the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic iodine(V) center of the DMP molecule.[6] This displaces one of the acetate (B1210297) ligands, forming a diacetoxyalkoxyperiodinane intermediate.[1]

-

Elimination: A second acetate molecule, acting as a base, abstracts the proton on the carbon atom alpha to the oxygen (the α-hydrogen).[1] This initiates an E2-type elimination, leading to the formation of the new carbonyl C=O double bond, the reduced iodinane byproduct (1-hydroxy-1-acetoxy-1,2-benziodoxol-3(1H)-one), and acetic acid.[4][6]

Reaction Scope and Quantitative Data

DMP is highly effective for a wide range of substrates, demonstrating significant chemoselectivity. It readily oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without affecting common sensitive functional groups such as furan (B31954) rings, sulfides, vinyl ethers, and secondary amides.[1][7] The reaction is particularly noted for its efficacy with allylic and benzylic alcohols, which react faster than saturated alcohols.[1]

| Substrate Type | Product | Typical Reaction Time | Notes |

| Primary Alcohols | Aldehydes | 0.5 - 4 hours[2][8] | Mild conditions prevent over-oxidation to carboxylic acids. |

| Secondary Alcohols | Ketones | 0.5 - 4 hours[2][8] | A standard and highly efficient transformation. |

| Allylic Alcohols | α,β-Unsaturated Aldehydes/Ketones | Faster than saturated alcohols[1] | Highly effective for sensitive moieties found in natural products.[1] |

| Benzylic Alcohols | Benzaldehydes/Aryl Ketones | Faster than saturated alcohols[1] | A rapid and clean conversion. |

| N-Protected Amino Alcohols | N-Protected Amino Aldehydes/Ketones | Variable | Oxidation proceeds without epimerization, a key advantage over other oxidants.[1] |

| Aldoximes & Ketoximes | Aldehydes & Ketones | Faster than alcohols[1] | Demonstrates the broad utility of DMP in deoximation reactions.[9] |

Experimental Protocols

Accurate and reproducible results in DMP oxidations rely on careful experimental execution. Below are representative protocols for both the synthesis of the reagent and its use in a typical oxidation.

Protocol 1: Synthesis of this compound

This procedure is adapted from the Organic Syntheses protocol provided by Boeckman Jr., et al.[10] It involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acylation.

Part A: Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX)

-

A 2-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, condenser, and an immersion thermometer.

-

The flask is charged with potassium bromate (B103136) (KBrO₃, 80.0 g, 0.48 mol) and 750 mL of 2.0 M sulfuric acid.[10]

-

The solution is heated to 60°C, and finely powdered 2-iodobenzoic acid (80.0 g, 0.323 mol) is added in portions over 40 minutes.[10]

-

The internal temperature is maintained at 65°C for 2.5 hours.[10]

-

The mixture is cooled to 2-3°C in an ice-water bath, and the resulting solid IBX is collected by vacuum filtration.[10]

-

The filter cake is washed successively with cold deionized water, absolute ethanol, and again with cold deionized water to yield the moist solid IBX.[10]

Part B: Synthesis of 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP)

-

A catalytic amount of p-toluenesulfonic acid is added to a mixture of the prepared IBX, acetic anhydride, and acetic acid.[1]

-

The reaction is heated, which allows the acylation to complete in under 2 hours.[1]

-

The resulting DMP is isolated via filtration and washing with ether.[1]

Protocol 2: General Procedure for Alcohol Oxidation

This protocol is a generalized method based on common laboratory practices.[3][8][11]

-

Setup: A solution of the alcohol (1.0 equivalent) is prepared in a suitable solvent, typically dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere (e.g., Argon or Nitrogen).[8]

-

Reagent Addition: this compound (1.2 - 1.8 equivalents) is added to the solution at room temperature or 0°C.[3][8]

-

Reaction: The mixture is stirred for 0.5 to 4 hours, and the reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[2][8]

-

Quenching: Upon completion, the reaction is quenched. A common method is to add a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).[12] This step neutralizes the acetic acid byproduct and reduces any excess DMP.

-

Workup: The layers are separated. The aqueous layer is extracted with the organic solvent (e.g., CH₂Cl₂).[8][12]

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[8] The crude product can be further purified by column chromatography if necessary.[8]

Safety Considerations

This compound is known to be heat- and shock-sensitive and possesses potentially explosive properties, particularly when impure or heated above 130°C.[3][9][10] All operations involving DMP, especially on a large scale, should be conducted with extreme caution behind an explosion shield.[10]

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. This compound (DMP) [commonorganicchemistry.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. This compound, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ekwan.github.io [ekwan.github.io]

A Comprehensive Technical Guide to the Synthesis of Dess-Martin Periodinane from 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine reagents are integral to modern organic synthesis, offering mild and selective oxidation capabilities that often circumvent the need for heavy metal-based oxidants.[1] Among these, the Dess-Martin Periodinane (DMP) is a premier reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2] Its advantages include mild reaction conditions (room temperature, neutral pH), high yields, simplified workups, and excellent chemoselectivity, making it invaluable in the synthesis of complex and sensitive molecules.[3][4][5]

This guide provides an in-depth exploration of the synthesis of this compound, starting from the readily available precursor, 2-iodobenzoic acid. The process is a well-established two-step synthesis involving the initial oxidation of 2-iodobenzoic acid to 2-iodylbenzoic acid (IBX), followed by the acetylation of IBX to yield the final DMP product.[6][7] This document details the refined experimental protocols for each step, presents comparative quantitative data, and includes mechanistic diagrams to provide a comprehensive technical resource.

Overall Synthesis Workflow

The transformation from 2-iodobenzoic acid to this compound is a sequential two-step process. The first step is the oxidation of the iodine(I) center in 2-iodobenzoic acid to the iodine(V) state to form IBX. The subsequent step involves the acetylation of IBX, which enhances the reagent's solubility in common organic solvents and its reactivity.[1][3]

Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)

IBX is a powerful oxidizing agent in its own right, but its utility can be limited by its insolubility in most common organic solvents except for DMSO.[8][9] Its synthesis from 2-iodobenzoic acid is a critical first step. Two primary methods are prevalent: a modern, safer protocol using Oxone and a traditional method employing potassium bromate (B103136) and sulfuric acid.[1]

Method A: Oxidation with Oxone

This is the most widely adopted method due to its enhanced safety profile and environmentally friendly nature, with sulfate (B86663) salts being the only byproducts.[3][8]

Experimental Protocol:

-

To a stirred suspension of Oxone (1.3 to 2.0 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent) in a single portion.[6][10][11]

-

Warm the resulting white suspension to 70 °C and stir vigorously at this temperature for approximately 3 hours.[8][10] Monitor the reaction to ensure the temperature does not exceed 75°C.[11]

-

After the reaction is complete (indicated by the consumption of starting material), allow the mixture to cool to room temperature and then place it in an ice bath (0-5 °C) for 90 minutes to facilitate precipitation.[6][10]

-

Collect the white, microcrystalline precipitate by vacuum filtration through a Büchner funnel.[10]

-

Wash the filter cake thoroughly with cold water (e.g., 6 x 75 mL) and then with cold acetone (B3395972) (e.g., 2 x 50 mL) to remove impurities and aid in drying.[10]

-

Dry the purified IBX under high vacuum overnight to yield the final product as a white powder.[10]

Method B: Oxidation with Potassium Bromate (Traditional Method)

This classic procedure is effective but requires caution as the intermediate products can be heat- and shock-sensitive, making them potentially explosive.[1][12][13] All operations should be conducted behind a blast shield.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, charge potassium bromate (KBrO₃, ~1.5 equivalents) and 2.0 M sulfuric acid.[13]

-

Heat the solution to 60°C and add finely powdered 2-iodobenzoic acid (~1.0 equivalent) in portions over 40 minutes.[13]

-

After the addition is complete, maintain the internal temperature at 65°C for 2.5 to 4 hours.[12][13]

-

Cool the reaction mixture to 2-3°C in an ice-water bath.[13]

-

Collect the resulting solid by vacuum filtration and wash the filter cake successively with cold deionized water, absolute ethanol, and diethyl ether.[12][13]

Quantitative Data for IBX Synthesis

| Parameter | Method A (Oxone) | Method B (KBrO₃/H₂SO₄) |

| Oxidant | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Potassium Bromate (KBrO₃) |

| Equivalents (Oxidant) | 1.3 - 2.0[6][10][11] | ~1.5 (relative to 2-iodobenzoic acid)[13] |

| Solvent/Medium | Water[8] | 2.0 M Sulfuric Acid[13] |

| Temperature | 70 °C[8][10] | 60-65 °C[13] |

| Reaction Time | 1 - 4 hours[7][9] | 2.5 - 4 hours[12][13] |

| Reported Yield | 77 - 87%[7][9] | Up to 98% (moist solid)[13] |

| Safety Notes | Considered safer; avoids hazardous reagents.[1] | Potentially explosive intermediates. [13] |

Step 2: Synthesis of this compound (DMP) from IBX

The primary advantage of DMP over its precursor, IBX, is its significantly improved solubility in common organic solvents like dichloromethane (B109758) and chloroform, which allows for homogenous reaction conditions and simplified workups.[1][3] The synthesis involves the acetylation of IBX. An improved procedure developed by Ireland and Liu utilizes a catalytic amount of tosylic acid to dramatically reduce reaction times and improve yields.[3][4]

Experimental Protocol (Modified Ireland-Liu Procedure)

-

Charge a dry, three-neck round-bottom flask with the previously synthesized IBX (1.0 equivalent) and a stir bar. Purge the flask and back-fill with an inert atmosphere (e.g., nitrogen or argon).[10]

-

To the solid IBX, add acetic acid (~13.0 equivalents) and acetic anhydride (~9.1 equivalents) sequentially via syringe.[1][10] For the accelerated procedure, add a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O).[3][12]

-

Heat the flask to an internal temperature of 85 °C and stir vigorously. The white suspension should become a clear, yellow solution within 30 minutes.[1][10] With a catalyst, the reaction can be complete in under 2 hours.[3][4]

-

Once the reaction is complete, turn off the heating and allow the flask to cool slowly to room temperature under an inert atmosphere. Wrapping the flask in aluminum foil can facilitate slow cooling.[10]

-

To induce crystallization, chill the solution to between -30 °C and 0 °C for at least two hours.[1][10][12]

-

Collect the resulting granular white precipitate by vacuum filtration in a Büchner funnel, preferably under a flow of nitrogen to minimize moisture exposure.[1][10]

-

Wash the solid product with multiple portions of chilled, anhydrous diethyl ether.[1][12]

-

Dry the final product under high vacuum for 24 hours to afford DMP as a stable, white solid.[1][10] Store the reagent in a tightly sealed container under nitrogen in a freezer.[10]

Quantitative Data for DMP Synthesis

| Parameter | Standard Procedure | Accelerated (Ireland-Liu) |

| Starting Material | IBX | IBX |

| Reagents | Acetic Anhydride, Acetic Acid | Acetic Anhydride, Acetic Acid |

| Equivalents (Ac₂O) | ~5.0 - 9.1[1][6][10] | ~4.0[12] |

| Catalyst | None | p-Toluenesulfonic acid (catalytic)[3][12] |

| Temperature | 80 - 90 °C[1][6] | 80 °C[12] |

| Reaction Time | Up to 24 hours[3] | < 2 hours[3][4] |

| Reported Yield | 40% (example)[12] | > 90%[3][4] |

| Key Advantage | Established procedure | Faster reaction, higher yield[3] |

Reaction Pathway Visualization

The chemical transformations involved in the synthesis of IBX and subsequently DMP are foundational to understanding the preparation of this versatile reagent.

Conclusion

2-Iodobenzoic acid serves as a critical and economical starting point for the synthesis of the powerful hypervalent iodine reagent, this compound.[1] The preparation of the intermediate, IBX, is now most commonly and safely achieved using Oxone as the oxidant.[8] The subsequent acetylation to DMP has been optimized to be a high-yield, rapid transformation through the use of an acid catalyst.[3][4] By following these detailed protocols, researchers and professionals can reliably prepare high-purity DMP for use in a wide array of mild and selective oxidation reactions, playing a crucial role in academic research and the development of new pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. The crystal structure of the Dess–Martin periodinane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 9. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. benchchem.com [benchchem.com]

- 12. cssp.chemspider.com [cssp.chemspider.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Dess-Martin Periodinane: A Technical Guide for Advanced Chemical Synthesis

Dess-Martin periodinane (DMP), with the systematic name 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine reagent renowned for its efficacy in the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] Developed in 1983 by Daniel Dess and James Martin, this reagent has become indispensable in modern organic synthesis, particularly in the context of drug development and the total synthesis of complex natural products.[3][4][5] Its advantages over traditional chromium- or DMSO-based oxidants include milder reaction conditions (room temperature and neutral pH), shorter reaction times, higher yields, simplified workups, and excellent chemoselectivity, preserving many sensitive functional groups.[6][7]

Physical and Chemical Properties

DMP is a white, crystalline powder that is soluble in many common organic solvents, a characteristic that distinguishes it from its precursor, 2-iodoxybenzoic acid (IBX).[6][8][9] The acetate (B1210297) groups attached to the central iodine atom enhance its solubility and reactivity.[6] Despite its stability and long shelf life, DMP is sensitive to moisture and air and is known to be potentially explosive, especially when heated above 130°C or under confinement.[10][11][12]

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 87413-09-0 | [9][10] |

| Molecular Formula | C₁₃H₁₃IO₈ | [10][13] |

| Molecular Weight | 424.14 g/mol | [9][10] |

| Appearance | White crystalline powder | [8][9][10] |

| Melting Point | 130-133 °C (lit.) | [8][9][10] |

| Density | 1.369 g/mL at 25 °C | [10] |

| Flash Point | >221 °F (>105 °C) | [10] |

| Storage Temperature | 0-6 °C or deep freeze (below -20°C) | [10][11] |

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

| Dichloromethane (B109758) (CH₂Cl₂) | Soluble | [8] |

| Chloroform (CHCl₃) | Soluble | [8] |

| Acetonitrile (CH₃CN) | Soluble | [8] |

| Acetone | Soluble | [8] |

| Diethyl Ether | Slightly soluble | [8] |

| Hexane | Slightly soluble | [8] |

Chemical Reactivity and Mechanism

The primary application of DMP is the oxidation of alcohols.[2][8] The reaction is highly chemoselective; functional groups such as furan (B31954) rings, sulfides, vinyl ethers, and secondary amides are typically unaffected.[6] The oxidation proceeds under neutral conditions, although it can be buffered with pyridine (B92270) or sodium bicarbonate to protect acid-labile compounds from the two equivalents of acetic acid produced during the reaction.[3] Interestingly, the addition of water can accelerate the rate of oxidation.[3][12]

The mechanism of the Dess-Martin oxidation begins with a rapid ligand exchange between the alcohol and an acetate group on the hypervalent iodine center.[6][14] This forms a diacetoxyalkoxyperiodinane intermediate.[6] An acetate ion then acts as a base, abstracting the alpha-proton from the alcohol moiety in an intramolecular fashion.[14][15] This leads to the formation of the carbonyl compound, a reduced iodinane byproduct, and acetic acid.[6][14]

Caption: Mechanism of the Dess-Martin oxidation of alcohols.

Experimental Protocols

1. Synthesis of this compound (Improved Procedure)

This protocol is based on the improved method developed by Ireland and Liu, which offers higher yields and a simplified workup compared to the original procedure.[6] The synthesis involves the acylation of 2-iodoxybenzoic acid (IBX).

-

Materials:

-

2-Iodoxybenzoic acid (IBX)

-

Acetic anhydride (B1165640) (Ac₂O)

-

p-Toluenesulfonic acid (TsOH)

-

Diethyl ether

-

-

Procedure:

-

To a flask containing acetic anhydride (4 equivalents), add 2-iodoxybenzoic acid (IBX) (1 equivalent).[16]

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O) to the stirring solution.[6][16]

-

Heat the mixture in an oil bath at 80°C for approximately 2 hours. The reaction progress can be monitored by observing the dissolution of IBX and the formation of a clear solution, which then becomes a slurry.[16]

-

After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath (0°C) to facilitate precipitation.[16]

-

Collect the resulting white solid by vacuum filtration through a fritted glass funnel.[16][17]

-

Wash the solid thoroughly with several portions of anhydrous diethyl ether to remove residual acetic anhydride and TsOH.[16][17]

-

Dry the product under high vacuum for 24 hours to yield pure this compound as a white, crystalline solid.[17]

-

-

Safety Note: The intermediate IBX is shock-sensitive, and DMP itself is potentially explosive.[12] All procedures should be carried out behind a blast shield with appropriate personal protective equipment.[16]

Caption: Experimental workflow for the synthesis of DMP.

2. General Protocol for Oxidation of an Alcohol using DMP

This is a general procedure for the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone.

-

Materials:

-

Alcohol substrate

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate for extraction

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the alcohol substrate (1 equivalent) in anhydrous dichloromethane (to a concentration of ~0.1 M).[9]

-

Add this compound (1.2-1.8 equivalents) to the solution in one portion at room temperature.[9][18]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 4 hours.[2][18] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.[17]

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the two layers become clear.[17]

-

Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.[17]

-

Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbonyl compound.

-

Purify the product as necessary, typically by column chromatography.

-

Caption: General workflow for the oxidation of an alcohol using DMP.

Safety and Handling

DMP is an oxidizing solid and may intensify fire.[19][20] It is also harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from combustible materials.[11][22] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at freezer temperatures (-20°C) is recommended.[1][11]

-

Handling: Use in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[21] Avoid formation of dust and aerosols.[21] Keep away from heat and sources of ignition.[11]

-

Incompatibilities: DMP is incompatible with strong reducing agents and combustible materials.[11][22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Applications in Drug Development and Research

The mildness and high chemoselectivity of DMP make it an invaluable tool in the synthesis of complex molecules, particularly pharmaceutical intermediates and natural products where sensitive functional groups must be preserved.[4][10][23] It is frequently used to oxidize N-protected amino alcohols without epimerization, a critical step in peptide and chiral drug synthesis.[8] The reagent's reliability and effectiveness have cemented its role as a go-to oxidant in both academic research and industrial drug development settings.[4][10]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. This compound 97 87413-09-0 [sigmaaldrich.com]

- 8. This compound | 87413-09-0 [chemicalbook.com]

- 9. This compound (DMP) [commonorganicchemistry.com]

- 10. innospk.com [innospk.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. This compound, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 13. 87413-09-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. ekwan.github.io [ekwan.github.io]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. carlroth.com [carlroth.com]

- 20. sdfine.com [sdfine.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. fishersci.com [fishersci.com]

- 23. This compound: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]

The Dess-Martin Reagent: A Technical Guide to its Discovery, Synthesis, and Application

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Dess-Martin reagent, or Dess-Martin periodinane (DMP), is a hypervalent iodine compound that has become an indispensable tool in modern organic synthesis.[1][2] Renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, DMP offers significant advantages over traditional chromium- and DMSO-based oxidants.[1][3] These benefits include ambient reaction temperatures, neutral pH conditions, rapid reaction times, high yields, simplified workups, and a broad tolerance for sensitive functional groups.[1][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of the Dess-Martin reagent.

Discovery and History

The development of the Dess-Martin reagent was a significant advancement in the field of hypervalent iodine chemistry.[2] While its precursor, 2-iodoxybenzoic acid (IBX), had been known since 1893, its poor solubility in common organic solvents limited its widespread use.[2] In 1983, American chemists Daniel Benjamin Dess and James Cullen Martin of the University of Illinois at Urbana-Champaign reported the synthesis of 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, now known as the this compound.[1][4] The introduction of the acetate (B1210297) groups rendered the new compound, DMP, much more soluble in organic solvents and more reactive than IBX, leading to its rapid adoption by the synthetic chemistry community.[1]

Caption: Historical development of the Dess-Martin reagent.

Synthesis of the Dess-Martin Reagent

The synthesis of this compound is a two-step process starting from 2-iodobenzoic acid. The first step is the oxidation of 2-iodobenzoic acid to IBX, followed by the acylation of IBX to yield DMP.[5]

Synthesis of 2-Iodoxybenzoic Acid (IBX)

A widely adopted and environmentally friendlier method for the synthesis of IBX involves the use of Oxone as the oxidizing agent.[1][5]

Caption: Synthesis of 2-Iodoxybenzoic Acid (IBX).

Synthesis of this compound (DMP)

The subsequent acylation of IBX to DMP was significantly improved by Ireland and Liu, who introduced the use of a catalytic amount of tosic acid to accelerate the reaction.[1]

Caption: Synthesis of this compound (DMP).

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-Oxo-1λ5,2-benziodoxole-1,1,1(3H)-triyl triacetate | [1] |

| CAS Number | 87413-09-0 | [1] |

| Molecular Formula | C13H13IO8 | [1] |

| Molar Mass | 424.14 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 103 to 133 °C | [1] |

| Density | 1.362 g/cm³ | [1] |

Note: DMP is heat- and shock-sensitive and can be explosive, particularly when impure.[6][7] It should be handled with appropriate caution.[6]

Mechanism of Dess-Martin Oxidation

The oxidation of an alcohol with the Dess-Martin reagent proceeds through a ligand exchange pathway.[1] The alcohol displaces one of the acetate ligands on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.[1] Subsequently, an acetate ion acts as a base to deprotonate the α-hydrogen of the alcohol, leading to the formation of the carbonyl compound, a reduced iodinane, and acetic acid.[1] The reaction produces two equivalents of acetic acid and can be buffered with pyridine (B92270) or sodium bicarbonate to protect acid-sensitive functional groups.[4] It has been shown that the presence of water can accelerate the rate of oxidation.[1][4]

Caption: Mechanism of Dess-Martin Oxidation.

Experimental Protocols

Preparation of 2-Iodoxybenzoic Acid (IBX)

This procedure is adapted from the method utilizing Oxone.[5]

-

To a solution of Oxone (322 g, 524 mmol) in 2 L of water, add 2-iodobenzoic acid (100 g, 403 mmol).

-

Stir the suspension at 80 °C for 4 hours.

-

Cool the mixture to 4 °C with slow stirring.

-

Filter the white precipitate and wash it sequentially with water (2 x 100 mL) and acetone (B3395972) (2 x 100 mL).

-

Dry the resulting solid under high vacuum to yield IBX as a colorless powder (typical yield: ~87%).

Preparation of this compound (DMP)

This protocol is based on the improved method by Ireland and Liu.[1]

-

To a flask containing IBX (e.g., 10 g, 35.7 mmol), add acetic anhydride and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture. The reaction is typically complete in under 2 hours.

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the solid by filtration and wash with a suitable solvent such as ether.

-

Dry the product under vacuum. Yields are typically greater than 90%.

General Procedure for the Oxidation of an Alcohol

-

Dissolve the alcohol (1 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[4]

-

Add this compound (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is often complete in a short period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction can be quenched and worked up. A typical workup involves dilution with a solvent like diethyl ether and washing with a sodium thiosulfate (B1220275) solution to remove the iodine byproducts, followed by an aqueous bicarbonate wash to remove acetic acid.

Applications and Selectivity

The Dess-Martin oxidation is highly valued for its chemoselectivity. It allows for the oxidation of alcohols in the presence of various other functional groups that might be sensitive to other oxidizing agents.[1]

-

Sensitive Groups: Furan rings, sulfides, vinyl ethers, and secondary amides are generally unaffected by DMP.[1][3]

-

Allylic and Benzylic Alcohols: These alcohols are oxidized more rapidly than saturated alcohols.[1]

-

N-Protected Amino Alcohols: DMP can oxidize N-protected amino alcohols without causing epimerization, which is a significant advantage over methods like the Swern oxidation.[1][3]

-

Other Oxidations: DMP has also been employed to oxidize aldoximes and ketoximes to their corresponding aldehydes and ketones.[1]

Safety Considerations

While DMP is a versatile and effective reagent, its potential for explosive decomposition, especially when impure or heated above 130 °C, necessitates careful handling.[6][7][8] It is recommended to use pure DMP and to handle it with appropriate personal protective equipment in a well-ventilated fume hood. Large-scale reactions are generally not recommended.[8]

Conclusion

The discovery of the this compound by Daniel B. Dess and James C. Martin in 1983 revolutionized the oxidation of alcohols in organic synthesis. Its high reactivity, selectivity, and mild reaction conditions have made it a preferred reagent for the preparation of aldehydes and ketones, particularly in the context of complex molecule synthesis. While safety precautions are necessary due to its potential instability, the advantages offered by DMP ensure its continued and widespread use in both academic and industrial research.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Dess-Martin reagent - Enamine [enamine.net]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 8. This compound (DMP) [commonorganicchemistry.com]

An In-depth Technical Guide to Hypervalent Iodine(V) Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis continually seeks milder, more selective, and environmentally benign reagents for chemical transformations. Among these, hypervalent iodine(V) compounds, particularly 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), have emerged as powerful and versatile oxidants. Their ability to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions has made them indispensable tools in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the core aspects of hypervalent iodine(V) reagents, including their preparation, reaction mechanisms, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Hypervalent Iodine(V) Reagents: IBX and DMP

2-Iodoxybenzoic acid (IBX) and its acylated derivative, this compound (DMP), are the two most prominent hypervalent iodine(V) reagents used in organic synthesis.

-

2-Iodoxybenzoic Acid (IBX): First synthesized in 1893, IBX is a white, crystalline solid that is insoluble in most common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO).[1] Its limited solubility was initially a drawback, but it is now often exploited for easy separation of the reaction product and the reduced iodine byproduct. IBX is known for its high efficiency and stability towards moisture.[2]

-

This compound (DMP): Developed in 1983, DMP is a triacetoxy derivative of IBX. The acetate (B1210297) groups significantly increase its solubility in common organic solvents like dichloromethane (B109758) (DCM) and chloroform, making it a more user-friendly reagent for a broader range of applications.[3] DMP offers several advantages, including milder reaction conditions (room temperature, neutral pH), shorter reaction times, and high chemoselectivity.[3]

Synthesis of Hypervalent Iodine(V) Reagents

The preparation of IBX and DMP is well-established and can be carried out in a standard laboratory setting.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

A common and environmentally friendly method for the synthesis of IBX involves the oxidation of 2-iodobenzoic acid with potassium peroxymonosulfate (B1194676) (Oxone®).[4]

Experimental Protocol:

-

To a stirred suspension of Oxone® (1.47 equivalents) in deionized water, add 2-iodobenzoic acid (1.00 equivalent) in one portion.

-

Heat the suspension to 70 °C and maintain this temperature with vigorous stirring for approximately three hours.

-

Monitor the reaction for the complete consumption of the starting material.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 90 minutes.

-

Collect the white, microcrystalline precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water and cold acetone.

-

Dry the product under high vacuum to afford IBX as a white powder.

Synthesis of this compound (DMP)

DMP is synthesized from IBX by acetylation with acetic anhydride (B1165640), often with a catalytic amount of an acid.

Experimental Protocol:

-

Charge a three-neck round-bottom flask with IBX (1.0 equivalent) and a stir bar, and purge the flask with nitrogen.

-

Add acetic acid (13.0 equivalents) and acetic anhydride (9.1 equivalents) sequentially via syringe.

-

Heat the flask to an internal temperature of 85 °C and stir vigorously for 30 minutes, during which the white suspension should become a yellow solution.

-

Cool the solution to -30 °C for two hours to allow the product to precipitate.

-

Collect the granular white precipitate by vacuum filtration under a nitrogen flow.

-

Wash the solid with chilled diethyl ether.

-

Dry the product under high vacuum for 24 hours to yield DMP as a white solid.[5]

Oxidation of Alcohols: A Comparative Overview

The primary application of IBX and DMP is the oxidation of alcohols to carbonyl compounds. The choice between the two reagents often depends on the substrate's solubility and the desired reaction conditions.

Oxidation with this compound (DMP)

DMP is highly effective for the oxidation of a wide range of primary and secondary alcohols. The reactions are typically fast, clean, and high-yielding.

Quantitative Data for DMP Oxidation of Alcohols:

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reagent (Equivalents) | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | 1.8 | DCM | 16 | - | [6] |

| 1-Octanol | 1-Octanal | 1.5 | DCM | 1 | 95 | [3] |

| Cyclohexanol | Cyclohexanone | 1.5 | DCM | 1 | 98 | [3] |

| Cinnamyl alcohol | Cinnamaldehyde | 1.5 | DCM | 0.5 | 97 | [3] |

| Geraniol | Geranial | 1.5 | DCM | 1.5 | 92 | [3] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.5 | DCM | 1 | 96 | [3] |

Experimental Protocol for DMP Oxidation:

-

Dissolve the alcohol (1.0 equivalent) in dichloromethane (DCM).

-

Add this compound (1.5 - 1.8 equivalents) to the solution at room temperature.[6]

-

Stir the reaction mixture for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

Oxidation with 2-Iodoxybenzoic Acid (IBX)

Due to its insolubility, IBX oxidations are often performed in DMSO or at elevated temperatures in other solvents where it has slight solubility.

Quantitative Data for IBX Oxidation of Alcohols:

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenylethanol | Acetophenone | 1.1 | EtOAc | 80 | 2 | >95 | [7] |

| 2-Octanol | 2-Octanone | 1.1 | EtOAc | 80 | 4 | >95 | [7] |

| Piperonyl alcohol | Piperonal | 1.2 | EtOAc | 80 | 1 | >95 | [7] |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 1.1 | EtOAc | 80 | 1.5 | >95 | [7] |

| Cyclododecanol | Cyclododecanone | 1.1 | EtOAc | 80 | 6 | >95 | [7] |

| 1-Decanol | Decanal | 1.1 | EtOAc | 80 | 8 | >95 | [7] |

Experimental Protocol for IBX Oxidation:

-

To a solution of the alcohol (1.0 equivalent) in a suitable solvent (e.g., EtOAc), add IBX (1.1-3.0 equivalents).[7]

-

Heat the suspension to the desired temperature (e.g., 80 °C) and stir vigorously.[7]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble reduced iodine species (2-iodosobenzoic acid, IBA).

-

Wash the solid with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

Purify by chromatography if necessary.

Catalytic Systems with Hypervalent Iodine(V) Reagents

A significant advancement in the use of hypervalent iodine(V) reagents is the development of catalytic systems, which reduces the amount of the primary oxidant needed and improves the overall efficiency and cost-effectiveness of the process. A common approach involves the in situ regeneration of the active iodine(V) species from its reduced form using a co-oxidant, typically Oxone®.[8]

Quantitative Data for Catalytic IBX/Oxone® Oxidation:

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Catalyst (mol%) | Co-oxidant (Equivalents) | Solvent | Time (h) | Yield (%) | Reference |

| 3-Phenyl-1-propanol | 3-Phenylpropanoic acid | 30 (2-IBAcid) | 1.5 (Oxone®) | MeCN/H₂O | 6 | 93 | [8] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 30 (2-IBAcid) | 1.5 (Oxone®) | MeCN/H₂O | 6 | 95 | [8] |

| 1-Phenylethanol | Acetophenone | 30 (2-IBAcid) | 1.5 (Oxone®) | MeCN/H₂O | 6 | 92 | [8] |

| Cyclohexanol | Cyclohexanone | 30 (2-IBAcid) | 1.5 (Oxone®) | MeCN/H₂O | 6 | 88 | [8] |

| 2-Octanol | 2-Octanone | 30 (2-IBAcid) | 1.5 (Oxone®) | MeCN/H₂O | 6 | 85 | [8] |

Experimental Protocol for Catalytic IBX/Oxone® Oxidation:

-

To a solution of the alcohol (1.0 equivalent) in a mixture of acetonitrile (B52724) and water (2:1 v/v), add 2-iodobenzoic acid (0.3 equivalents) and Oxone® (1.5 equivalents).[8]

-

Heat the mixture to 70 °C and stir for 6 hours.[8]

-

Cool the reaction mixture in an ice bath to precipitate the insoluble iodine byproducts.

-

Filter the mixture and wash the solid with the solvent mixture.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

Recyclable Hypervalent Iodine(V) Reagents

To further enhance the green credentials of hypervalent iodine chemistry, recyclable reagents have been developed. These are typically prepared by immobilizing the iodine moiety on a solid support, such as a polymer resin. This facilitates the separation of the reagent and its reduced form from the reaction mixture, allowing for its regeneration and reuse.

Experimental Protocol for Oxidation using a Polymer-Supported IBX Reagent:

While a universally adopted, detailed protocol is not available, a general procedure can be outlined based on published research:

-

Swell the polymer-supported IBX reagent in a suitable solvent (e.g., THF).

-

Add the alcohol substrate to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to separate the polymer support.

-

Wash the resin with the reaction solvent.

-

Combine the filtrate and washings and concentrate to obtain the product.

-

The recovered polymer-supported iodosobenzoic acid can be re-oxidized to the active IBX form using a suitable oxidant like Oxone®.[9]

Reaction Mechanisms and Workflows

Understanding the reaction mechanisms of hypervalent iodine(V) oxidations is crucial for predicting reactivity and optimizing reaction conditions.

Mechanism of this compound (DMP) Oxidation

The oxidation of an alcohol by DMP proceeds through a ligand exchange followed by an intramolecular elimination.

References

- 1. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. This compound (DMP) [commonorganicchemistry.com]

- 7. audreyli.com [audreyli.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Acetate Groups in Dess-Martin Periodinane (DMP) Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, is a cornerstone of modern organic synthesis, prized for its mild and selective oxidation of alcohols to aldehydes and ketones. This technical guide delves into the critical role of the acetate (B1210297) groups in defining the reactivity, solubility, and overall efficacy of DMP. Through a comprehensive review of reaction mechanisms, comparative data, and detailed experimental protocols, we illuminate the structural nuances that establish DMP as a superior oxidizing agent compared to its precursor, 2-iodoxybenzoic acid (IBX).

Introduction: The Advantage of Acetylation

The transformation of the sparingly soluble and often sluggishly reactive IBX into the highly soluble and reactive DMP is achieved through a straightforward acetylation. The three acetate groups appended to the iodine(V) center are not mere spectators; they are integral to the reagent's performance, profoundly influencing its physical properties and chemical behavior. The primary advantages conferred by the acetate groups are:

-

Enhanced Solubility: The acetate moieties dramatically increase the solubility of the periodinane in a wide range of common organic solvents such as dichloromethane (B109758) (DCM), chloroform, and acetonitrile. This contrasts sharply with IBX, which is notoriously insoluble in most organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO). This enhanced solubility allows for reactions to be conducted under homogenous conditions at room temperature, leading to faster reaction times and broader applicability.

-

Increased Reactivity: The electron-withdrawing nature of the acetate groups enhances the electrophilicity of the iodine center, making it more susceptible to nucleophilic attack by the alcohol substrate. This heightened reactivity translates to shorter reaction times and milder reaction conditions compared to IBX.

-

Facilitated Mechanism: As will be detailed below, the acetate groups play a direct role in the reaction mechanism, acting as both a leaving group and a proton acceptor.

The Reaction Mechanism: Acetate Groups in Action

The oxidation of an alcohol by DMP proceeds through a well-established ligand exchange and reductive elimination pathway, where the acetate groups are mechanistically indispensable.

The key steps are:

-

Ligand Exchange: The reaction initiates with the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic iodine center of DMP. This results in the displacement of one of the acetate groups, which acts as a leaving group, to form a diacetoxyalkoxyperiodinane intermediate.

-

Deprotonation: An acetate ion, either the one displaced in the previous step or another available in the reaction mixture, then acts as a base to deprotonate the α-hydrogen of the alcohol.

-

Reductive Elimination: This deprotonation facilitates the collapse of the intermediate, leading to the formation of the carbonyl compound, the reduced iodinane byproduct, and acetic acid.

// Reactants DMP [label="DMP", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="R-CH(OH)-R'", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate1 [label="Diacetoxyalkoxy-\nperiodinane", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetate_ion [label="Acetate ion (base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Carbonyl [label="Carbonyl (R-CO-R')", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iodinane [label="Reduced Iodinane", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetic_acid [label="Acetic Acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DMP -> Intermediate1 [label=" + Alcohol\n- Acetate"]; Alcohol -> Intermediate1; Intermediate1 -> Carbonyl [label=" + Acetate ion"]; Acetate_ion -> Carbonyl; Carbonyl -> Iodinane [style=invis]; Carbonyl -> Acetic_acid [style=invis]; } DOT Caption: Mechanism of this compound Oxidation.

Quantitative Data: DMP vs. IBX

The superior performance of DMP over IBX is evident in the direct comparison of reaction times and yields for the oxidation of various alcohols. The enhanced solubility and reactivity of DMP allow for milder conditions and more efficient conversions.

| Substrate (Alcohol) | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | IBX | [bmim]BF4 | 1.5 | 92 | |

| Benzyl alcohol | DMP | [bmim]BF4 | 0.5 | 96 | |

| Cyclohexanol | IBX | [bmim]BF4 | 2.0 | 90 | |

| Cyclohexanol | DMP | [bmim]BF4 | 0.8 | 94 | |

| 1-Octanol | IBX | [bmim]BF4 | 2.5 | 88 | |

| 1-Octanol | DMP | [bmim]BF4 | 1.0 | 92 | |

| Cinnamyl alcohol | IBX | [bmim]BF4 | 1.0 | 94 | |

| Cinnamyl alcohol | DMP | [bmim]BF4 | 0.4 | 98 |

Table 1: Comparison of IBX and DMP in the Oxidation of Alcohols in an Ionic Liquid.

A kinetic study on the oxidation of p-nitro benzyl alcohol by DMP in an aqueous acetic acid medium revealed the reaction to be first order with respect to both the alcohol and DMP. This provides a quantitative basis for understanding the reaction kinetics, which is often more favorable for DMP due to its better solubility.

Experimental Protocols

Synthesis of this compound (DMP) from 2-Iodoxybenzoic Acid (IBX)

This procedure is a modification of the original synthesis, providing higher yields and a simplified workup.

Materials:

-

2-Iodoxybenzoic acid (IBX)

-

Acetic anhydride

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous ether

Procedure:

-

To a stirred suspension of IBX in acetic anhydride, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture at 80°C for 2 hours. The reaction can be monitored by the dissolution of IBX.

-

Cool the resulting clear solution to 0°C in an ice bath to precipitate the DMP.

-

Collect the white crystalline solid by filtration.

-

Wash the solid with anhydrous ether and dry under vacuum.

General Procedure for the Oxidation of an Alcohol using DMP

This protocol is a general guideline for the oxidation of primary and secondary alcohols.

Materials:

-

Alcohol

-

This compound (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

-

Diethyl ether

Procedure:

-

Dissolve the alcohol in DCM.

-

Add DMP (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Stir the biphasic mixture vigorously until the layers are clear.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Conclusion

The acetate groups in this compound are fundamental to its identity as a premier oxidizing agent in organic synthesis. They are not merely solubilizing appendages but active participants in the oxidation mechanism. By enhancing solubility, increasing the electrophilicity of the iodine center, and playing a direct role as a leaving group and a base, the acetate groups collectively contribute to the mild, rapid, and efficient oxidation of alcohols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the role of these acetate groups is paramount for the effective application of DMP and the development of robust synthetic strategies.

An In-depth Technical Guide to the Stability and Storage of Dess-Martin Periodinane (DMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), commonly known as DMP, is a widely utilized hypervalent iodine reagent for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its broad functional group tolerance and reaction efficiency have made it an indispensable tool in modern organic synthesis, particularly in the context of complex molecule and natural product synthesis. However, the utility of DMP is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and analytical methods for assessing its purity. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe and effective use of this important reagent.

Introduction

The Dess-Martin oxidation offers several advantages over other oxidation methods, including mild reaction conditions (typically room temperature and neutral pH), short reaction times, high yields, and a simple work-up procedure.[1][2][3] Despite its widespread use, the inherent instability of this compound presents significant challenges. DMP is known to be sensitive to moisture, heat, and mechanical shock, and its decomposition can be accelerated by the presence of impurities.[2][4] Improper handling and storage can not only lead to a decrease in reagent efficacy but also pose a significant safety risk due to the potential for exothermic and, in some cases, explosive decomposition.[4][5] A thorough understanding of the factors influencing DMP's stability is therefore paramount for its safe and reproducible application in a laboratory or process chemistry setting.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several key factors, including temperature, moisture, light, and the presence of impurities.

Thermal Stability

This compound is a crystalline solid with a melting point in the range of 130-133 °C. However, it is thermally sensitive and exhibits an exothermic decomposition at temperatures above 130 °C.[2] Differential scanning calorimetry (DSC) studies have shown that pure DMP exhibits a smaller exotherm starting at approximately 170°C, while impure samples can decompose at lower temperatures, beginning around 140°C.[4] It is crucial to avoid heating DMP, especially under confinement, as this can lead to a rapid and potentially explosive decomposition.[4] The hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen iodide.

Hygroscopicity and Hydrolysis

This compound is highly sensitive to moisture.[4] Exposure to humid environments leads to hydrolysis, which is the primary pathway for its degradation.[4][6] The hydrolysis of the acetate (B1210297) groups leads to the formation of less active or inactive byproducts, including 2-iodoxybenzoic acid (IBX) and acetic acid. Interestingly, it has been reported that the presence of a small amount of water can accelerate the rate of oxidation in some reactions, suggesting that partially hydrolyzed DMP may be a more active oxidant in certain contexts.[1][6] However, for storage and to ensure reproducible results, exposure to moisture should be strictly avoided.

Photostability

While less documented than its thermal and moisture sensitivity, it is generally recommended to protect this compound from light. Storage in a dark or amber-colored bottle is a standard precaution to prevent any potential light-induced degradation.[4]

Impact of Impurities

The purity of this compound is a critical factor in its stability. Impurities from its synthesis, such as its precursor 2-iodoxybenzoic acid (IBX) or incompletely acetylated intermediates, can significantly decrease its stability and increase its sensitivity to heat and shock.[4] In particular, crude and moist samples of the IBX precursor have been found to be both impact and heat sensitive, decomposing explosively under confinement.[4] Therefore, using high-purity DMP is essential for both safety and reaction consistency.

Recommended Storage Conditions

To maintain the integrity and safety of this compound, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C to 6 °C (in a freezer or refrigerator) | To minimize thermal decomposition. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis by excluding moisture and air. |

| Container | Tightly sealed, dark or amber-colored bottle | To protect from moisture and light. |

| Location | In a dry area, away from sources of ignition and combustible materials | To prevent accidental ignition and reactions with incompatible substances. |

Decomposition Pathway

The primary decomposition pathway for this compound is hydrolysis, which involves the sequential loss of its three acetate groups. The ultimate decomposition product is 2-iodobenzoic acid.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. This compound, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound (DMP) [commonorganicchemistry.com]

- 6. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

Dess-Martin Periodinane: A Comprehensive Technical Guide for Synthetic Chemists

CAS Number: 87413-09-0[1]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dess-Martin periodinane (DMP), a hypervalent iodine reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones.[1][2][3][4] This document details its chemical properties, synthesis, reaction mechanism, and applications in modern organic synthesis, with a particular focus on its utility in the development of complex molecules and pharmaceuticals.

Introduction

This compound (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a widely used oxidizing agent in organic chemistry.[1][4] Developed by Daniel Dess and James Martin in 1983, DMP offers significant advantages over other oxidation methods, including chromium-based and DMSO-based reagents.[1][2] Its key benefits include mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, simplified workup procedures, and excellent chemoselectivity, allowing for the oxidation of alcohols in the presence of sensitive functional groups.[1][2] These characteristics have established DMP as an invaluable tool in the synthesis of complex natural products and active pharmaceutical ingredients.[5]

Physicochemical Properties

| Property | Value |

| CAS Number | 87413-09-0 |

| Molecular Formula | C₁₃H₁₃IO₈ |

| Molecular Weight | 424.14 g/mol |

| Appearance | White, crystalline powder |

| Melting Point | 130-133 °C |

| Solubility | Soluble in many organic solvents, such as dichloromethane (B109758), chloroform, and acetonitrile. |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 2-iodobenzoic acid. The first step involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX) using an oxidizing agent like potassium bromate (B103136) in aqueous sulfuric acid. The subsequent step is the acetylation of IBX with acetic anhydride (B1165640) and acetic acid to yield DMP. An improved procedure utilizing a catalytic amount of tosylic acid has been shown to increase yield and reduce reaction time.

Reaction Mechanism: Oxidation of Alcohols

The oxidation of an alcohol with DMP proceeds through a ligand exchange reaction, where the alcohol displaces an acetate (B1210297) ligand on the iodine atom. This is followed by an intramolecular proton transfer, where a second acetate ligand acts as a base to abstract a proton from the alcohol's hydroxyl group. The final step is a concerted elimination that forms the carbonyl compound, the reduced iodine(III) species, and two molecules of acetic acid.

Quantitative Data on DMP Oxidations

The following table summarizes representative examples of this compound oxidations, highlighting the substrate, product, and reaction conditions.

| Substrate (Primary/Secondary Alcohol) | Product (Aldehyde/Ketone) | DMP (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | 1.1 | CH₂Cl₂ | 25 | 0.5 | >95 | Organic Syntheses |

| Cyclohexanol | Cyclohexanone | 1.1 | CH₂Cl₂ | 25 | 1 | 98 | J. Org. Chem. 1993, 58, 2899 |

| Geraniol | Geranial | 1.1 | CH₂Cl₂ | 0 | 0.5 | 92 | J. Am. Chem. Soc. 1994, 116, 7606 |

| N-Boc-serine methyl ester | N-Boc-serinal methyl ester | 1.2 | CH₂Cl₂ | 25 | 2 | 90 | Tetrahedron Lett. 2000, 41, 1359 |

| 1-Octanol | 1-Octanal | 1.1 | CH₂Cl₂ | 25 | 1.5 | 94 | J. Org. Chem. 1994, 59, 7549 |

| 2-Octanol | 2-Octanone | 1.1 | CH₂Cl₂ | 25 | 1.5 | 96 | J. Org. Chem. 1994, 59, 7549 |

Experimental Protocols

Synthesis of this compound

A detailed and reliable procedure for the synthesis of DMP has been published in Organic Syntheses.[6] The procedure involves the oxidation of 2-iodobenzoic acid with potassium bromate to form 2-iodoxybenzoic acid (IBX), followed by acetylation with acetic anhydride and acetic acid. An improved method using a catalytic amount of p-toluenesulfonic acid in place of acetic acid for the acetylation step can provide higher yields in a shorter reaction time.

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

To a stirred solution of the primary alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature is added this compound (1.1-1.5 mmol, 1.1-1.5 equiv.). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.[7]

Applications in Drug Development and Natural Product Synthesis

The mild and chemoselective nature of this compound makes it an ideal reagent for the synthesis of complex and highly functionalized molecules.[1] It has been extensively used in the total synthesis of numerous natural products, where the preservation of delicate functional groups is paramount. In the pharmaceutical industry, DMP is employed in the synthesis of key intermediates and active pharmaceutical ingredients, where its reliability and high yields are critical. For instance, it has been used in the synthesis of epimerization-sensitive N-protected α-amino aldehydes, which are important building blocks for peptidomimetics and other therapeutic agents.[1]

Safety Considerations

While this compound is a highly effective reagent, it is important to handle it with care. DMP is known to be shock-sensitive and can be explosive, particularly on a larger scale or when heated.[7] It is recommended to use a safety shield and to avoid grinding or subjecting the solid reagent to mechanical shock. For large-scale reactions, alternative, less hazardous oxidizing agents may be preferable. It is also important to note that the reaction produces acetic acid as a byproduct, which may need to be neutralized during the workup if acid-sensitive functional groups are present in the product.[2]

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic-synthesis.com [organic-synthesis.com]

Dess-Martin Periodinane: A Comprehensive Technical Guide for Synthetic Chemistry

Abstract

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its operational simplicity, neutral pH conditions, and broad functional group tolerance have established it as a staple in modern organic synthesis, particularly in the context of complex molecule synthesis relevant to drug discovery and development. This guide provides an in-depth overview of the physicochemical properties, mechanism of action, experimental protocols, and safety considerations associated with DMP.

Physicochemical Properties

This compound, systematically named 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a white, crystalline solid.[1][2] Its key properties are summarized in the table below. The acetate (B1210297) groups enhance its solubility in common organic solvents compared to its precursor, 2-iodoxybenzoic acid (IBX), making it a more versatile reagent in solution-phase chemistry.[2]

| Property | Value |

| Molecular Formula | C13H13IO8[3][4] |

| Molecular Weight | 424.14 g/mol [1][2][3][4] |

| Appearance | White powder, chips, or crystals[1][2] |

| Melting Point | 130–133 °C[2] |

| CAS Number | 87413-09-0[2][3] |

| Density | 1.362 g/cm³ (solid)[1] |

| Solubility | Soluble in dichloromethane (B109758) (DCM), chloroform, and other common organic solvents. |

Mechanism of Action: The Dess-Martin Oxidation

The oxidation of an alcohol with DMP proceeds through a ligand exchange mechanism followed by an intramolecular elimination. The process is initiated by the substitution of an acetate ligand on the iodine center with the alcohol substrate. Subsequently, an acetate ion acts as a base to abstract the α-proton from the alcohol, leading to a concerted elimination that forms the carbonyl compound, the reduced iodinane byproduct, and acetic acid.[1]

Experimental Protocols

The following protocols are representative examples for the oxidation of primary and secondary alcohols using this compound. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent decomposition of the reagent and ensure optimal yields.

General Protocol for Oxidation of a Secondary Alcohol to a Ketone

This procedure is adapted from established methodologies in organic synthesis.[2]

Materials:

-

Secondary alcohol (1.0 equivalent)

-

This compound (1.5 - 1.8 equivalents)

-

Anhydrous dichloromethane (DCM) to make a 0.1 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Reaction Setup: Dissolve the secondary alcohol (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.

-

Addition of DMP: To the stirred solution, add this compound (1.8 equiv.) portion-wise at room temperature. The reaction is often mildly exothermic. For sensitive substrates, the addition can be performed at 0 °C.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-16 hours.

-

Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two phases are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel as needed.

Protocol for Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a slight modification of the general procedure to minimize overoxidation, particularly for sensitive aldehydes.[2]

Materials:

-

Primary alcohol (1.0 equivalent)

-

This compound (1.2 - 1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Buffer (optional, e.g., pyridine (B92270), 1-2 equivalents)

-

Standard workup reagents as listed in section 3.1

Procedure:

-

Reaction Setup: Dissolve the primary alcohol (e.g., 27.6 mmol) in anhydrous DCM (e.g., 150 mL) in a flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of DMP: Add this compound (e.g., 33.2 mmol, 1.2 equiv.) to the cooled, stirred solution.[2] For acid-sensitive substrates, a mild non-nucleophilic base like pyridine can be added to buffer the acetic acid generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Purification: Follow the workup and purification steps as described in section 3.1.

Applications in Research and Drug Development